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Compound of Interest

Compound Name: 1,2"-O-dimethylguanosine

Cat. No.: B13856825

Audience: Researchers, scientists, and drug development professionals.

Introduction The function of RNA is intrinsically linked to its three-dimensional structure, which
is often modulated by post-transcriptional modifications. The 1,2'-O-dimethylguanosine
(miG(2'0OMe)) modification is a specialized nucleotide that can influence RNA folding, stability,
and interaction with proteins and other nucleic acids. Understanding the structural impact of
such modifications is crucial for elucidating RNA function and for the development of RNA-
targeted therapeutics. Chemical probing, coupled with high-throughput sequencing, provides a
powerful tool for analyzing RNA structure at single-nucleotide resolution. This document
provides detailed protocols and application notes for using Selective 2'-Hydroxyl Acylation
analyzed by Primer Extension (SHAPE) and Dimethyl Sulfate (DMS) probing to investigate the
structure of RNA containing 1,2'-O-dimethylguanosine.

Principle of the Methods

Chemical probing techniques utilize small molecules that react with RNA in a structure-
dependent manner. The sites of modification are then identified by reverse transcription, where
the modifications cause either pauses or mutations that can be detected by sequencing.

o SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension): SHAPE reagents
(e.g., IM7, NAl) acylate the 2'-hydroxyl group of the ribose backbone in conformationally
flexible nucleotides.[1][2] The presence of a methyl group at the 2'-O position in 1,2'-O-
dimethylguanosine completely blocks the SHAPE reaction at that specific site.[3][4] This
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makes SHAPE an excellent tool for confirming the absence of a free 2'-hydroxyl group,
thereby validating the location of 2'-O-methylation.

o DMS (Dimethyl Sulfate): DMS methylates the Watson-Crick face of unpaired adenine (at the
N1 position) and cytosine (at the N3 position).[5][6] It does not react with guanosine at the
positions involved in standard base-pairing. Therefore, while DMS does not directly probe
the 1,2'-O-dimethylguanosine residue itself, it provides critical information about the pairing
status of neighboring A and C residues, revealing the local structural context induced by the
modification.

These methods, when combined with a mutational profiling readout (SHAPE-MaP, DMS-
MaPseq), allow for a quantitative assessment of RNA structure.[1][7][8]

Experimental Workflow

The general workflow for chemical probing of RNA involves several key stages, from RNA
preparation to data analysis and structural modeling.
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Caption: General experimental workflow for chemical probing of RNA.
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Protocol 1: SHAPE-MaP of RNA with 1,2'-O-
dimethylguanosine

This protocol details the steps for performing SHAPE-MaP on in vitro transcribed RNA

containing a site-specific 1,2'-O-dimethylguanosine modification.

1. RNA Preparation and Folding

Synthesize and purify the RNA of interest containing the 1,2'-O-dimethylguanosine
modification.

Resuspend 2-4 ug of purified RNA in 10 pL of RNase-free water.

Denature the RNA by heating at 95°C for 2 minutes, then place immediately on ice for 2
minutes.

Add 5 pL of 3X folding buffer (e.g., 300 mM HEPES pH 8.0, 300 mM NaCl, 15 mM MgClL).
Incubate at 37°C for 20 minutes to allow the RNA to fold into its native conformation.[9]
. SHAPE Modification

Prepare three separate reactions from the folded RNA stock: (+) Reagent, (-) Reagent
control, and Denaturing control.[10]

(+) Reagent: Add 1 pL of SHAPE reagent (e.g., 100 mM 1M7 in anhydrous DMSO) to the
folded RNA. Incubate at 37°C for 5 minutes.[9]

(-) Reagent Control: Add 1 pL of anhydrous DMSO to the folded RNA. Incubate under the
same conditions as the (+) Reagent sample.

Denaturing Control: To a separate aliquot of RNA, add denaturing buffer and 1 puL of SHAPE
reagent. This control measures the intrinsic reactivity of each nucleotide.

Quench the reactions by adding a quenching agent (e.g., DTT) and proceeding immediately
to purification.
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3. RNA Purification

» Purify the modified RNA from the reaction mixture using a suitable method, such as ethanol
precipitation or a spin column-based kit, ensuring removal of salts, DMSO, and unreacted
SHAPE reagent.

e ltis critical to perform a DNase digestion step to remove any contaminating DNA.[1]
o Elute the purified RNA in RNase-free water.

4. Reverse Transcription with Mutational Profiling (MaP)

e To 1-2 pg of modified RNA, add a gene-specific reverse primer.

o Perform reverse transcription using a reverse transcriptase that has a higher error rate in the
presence of Mn2*, which enhances the incorporation of mutations at SHAPE adduct sites.[9]
[11]

o Reaction Mix Example: 50 mM Tris pH 8.0, 75 mM KCI, 6 mM MnClz, 10 mM DTT, 0.5 mM
dNTPs, and SuperScript Il reverse transcriptase.[9]

e Incubate at 25°C for 10 min, followed by 42°C for 1.5-3 hours, and inactivate the enzyme at
70°C for 15 minutes.

5. Library Preparation and Sequencing
» Use the resulting cDNA as a template for PCR amplification to add sequencing adapters.
o Purify the PCR product and quantify the library.

e Sequence the libraries on an lllumina platform.

Protocol 2: DMS-MaPseq of RNA with 1,2'-O-
dimethylguanosine

This protocol outlines the procedure for DMS probing, which targets unpaired Adenine and
Cytosine residues.
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1. RNA Preparation and Folding

o Follow the same RNA preparation and folding procedure as described in Protocol 1 (Steps
1.1-1.5).

2. DMS Modification

o CAUTION: DMS is highly toxic and must be handled in a chemical fume hood with
appropriate personal protective equipment.[12]

e Prepare a fresh 1:20 dilution of DMS in ethanol.
e (+) Reagent: Add 1 pL of diluted DMS to the folded RNA. Incubate at 37°C for 5-10 minutes.

» (-) Reagent Control: Add 1 pL of ethanol to a separate aliquot of folded RNA and incubate in
parallel.

e Quench the reaction by adding 2-mercaptoethanol (BME) to a final concentration of >1 M.
3. RNA Purification

o Purify the DMS-modified RNA as described in Protocol 1 (Step 3).

4. Reverse Transcription and Library Preparation

o Follow the same reverse transcription, library preparation, and sequencing steps as
described for SHAPE-MaP (Protocol 1, Steps 4 and 5). Thermostable Group Il Intron
Reverse Transcriptase (TGIRT) is often recommended for DMS-MaPseq as it efficiently
introduces mutations at DMS-modified sites.[6]

Data Analysis and Interpretation

Raw sequencing data is processed using specialized software like ShapeMapper or custom
bioinformatic pipelines.[13] The software aligns reads to the reference sequence and calculates
mutation rates for each nucleotide position. The reactivity score for each nucleotide is derived
by subtracting the background mutation rate (from the no-reagent control) from the mutation
rate in the treated sample.
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Expected Results for 1,2'-O-dimethylguanosine

The presence of the 1,2'-O-dimethylguanosine (mG(2'0Me)) modification will have distinct
effects on the probing data.

o SHAPE Reactivity: The nucleotide at the position of m!G(2'0OMe) will be completely
unreactive to SHAPE reagents. This will result in a reactivity score of zero or a null value
(e.g., "NA"), serving as a positive confirmation of the 2'-O-methylation.

o DMS Reactivity: DMS does not react with guanosine. However, the structural constraints
imposed by the mG(2'0Me) modification may alter the pairing status of adjacent Aand C
residues. This will be reflected in their DMS reactivity scores, providing insights into the local

secondary structure.

Data Presentation

Quantitative data should be summarized in a clear, tabular format. The table below presents
hypothetical data for a short RNA sequence containing 1,2'-O-dimethylguanosine at position
7 (G7).
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Nucleotide \dentity SHAPE DMS Structural
Position Reactivity Reactivity Interpretation
1 C 0.05 0.02 Paired

2 G 0.11 - Paired

3 A 1.25 1.88 Unpaired (Loop)
4 U 1.40 - Unpaired (Loop)
5 C 0.08 0.04 Paired

6 G 0.15 - Paired

7 miG(2'OMe) NA - Modified, Paired
8 C 0.03 0.01 Paired

9 A 0.95 1.10 Unpaired (Bulge)
10 G 0.10 - Paired

11 C 0.06 0.03 Paired

Reactivity scores are arbitrary units. SHAPE scores > 0.8 are typically considered highly
reactive (unpaired), while scores < 0.2 are considered unreactive (paired). DMS reactivity is
specific to A and C. 'NA' denotes not applicable due to the 2'-O-methyl block.

Visualization of Chemical Interactions

The diagram below illustrates the chemical basis for the differential reactivity of a standard
guanosine versus 1,2'-O-dimethylguanosine with SHAPE reagents.
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Mechanism of SHAPE Reagent Interaction
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has a blocked
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has a free/ attacks cannot attack
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Click to download full resolution via product page

Caption: SHAPE reagent interaction with standard vs. 2'-O-methylated ribose.

Applications

» Validation of RNA Modifications: The lack of a SHAPE signal provides definitive evidence for
the location of 2'-O-methylated nucleotides.

» Structural Biology: Elucidate the local and global structural changes induced by 1,2'-O-
dimethylguanosine modifications.

» Drug Development: Understand how modifications impact the binding of small molecules or
antisense oligonucleotides to an RNA target.

e Tool Compound Development: Assess how RNA-targeting compounds affect the structure of
modified RNAs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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